molecular formula C18H23N3O4S B4387442 2-{4-[(butylamino)sulfonyl]phenoxy}-N-(2-pyridinylmethyl)acetamide

2-{4-[(butylamino)sulfonyl]phenoxy}-N-(2-pyridinylmethyl)acetamide

Cat. No. B4387442
M. Wt: 377.5 g/mol
InChI Key: UIFPPAAWCMJTIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves complex chemical reactions, often requiring specific conditions and catalysts to achieve the desired product. For example, the reaction between N-acyl- and N-(acylsulfonyl) histamines with di-tert-butyl dicarbonate in aqueous acetonitrile containing KOAc offers a one-pot synthesis pathway for related sulfonamides and acetamides (Warshawsky et al., 1990). Similarly, the Lewis base switched annulation reaction of δ-acetoxy allenoates with cyclic N-sulfonyl imines underlines the versatility and reactivity of sulfonyl and acyl groups in creating complex molecules, including those with pyridinyl and phenyl motifs (Arupula, Qureshi, & Kumara Swamy, 2020).

Molecular Structure Analysis

The crystal structure of compounds with closely related functional groups, such as the dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide)copper(II), demonstrates the complex geometry and coordination possible with sulfonyl and acetamide groups. These structures often exhibit intricate bonding patterns and molecular geometries, as seen in compounds featuring metal centers coordinated to sulfonyl-containing ligands, showing moderate growth inhibition of bacteria in vitro (Obaleye, Caira, & Tella, 2008).

Chemical Reactions and Properties

Chemical reactions involving sulfonyl and acetamide groups are diverse, including oxidation, reduction, and various substitution reactions. For instance, the CYP2C8- and CYP3A-mediated C-demethylation of related compounds underscores the metabolic pathways these compounds can undergo, involving complex enzyme-mediated transformations (Prakash, Wang, O’Connell, & Johnson, 2008). Additionally, palladium-catalyzed ortho-sulfonylation of 2-aryloxypyridines, leading to ortho-sulfonylated phenols, highlights the chemical versatility and reactivity of compounds containing sulfonyl and pyridinyl groups (Xu, Liu, Li, & Sun, 2015).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, are crucial for their application in various fields. These properties are determined by the molecular structure and the nature of functional groups present. For instance, the crystal structure analysis of related compounds provides insights into their solid-state properties and potential interactions in various phases (Subasri et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are defined by the functional groups and overall molecular structure. For example, the synthesis and structural elucidation of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives reveal the compound's potential for interaction and reaction with various chemical entities, demonstrating a broad range of chemical behaviors (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources. It’s worth noting that the mechanism of action for a compound depends on its intended use, which is not specified for this compound .

Safety and Hazards

The safety and hazard information for this compound is not specified in the available resources. It’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

2-[4-(butylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-2-3-12-21-26(23,24)17-9-7-16(8-10-17)25-14-18(22)20-13-15-6-4-5-11-19-15/h4-11,21H,2-3,12-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFPPAAWCMJTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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